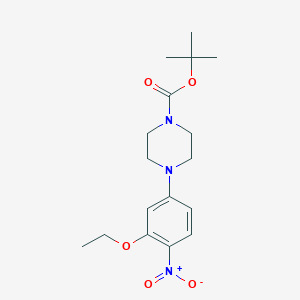

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H25N3O5 and a molecular weight of 351.4 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, an ethoxy group, and a nitrophenyl group. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Métodos De Preparación

The synthesis of tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 3-ethoxy-4-nitrobenzene under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Análisis De Reacciones Químicas

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Anticancer Research

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of piperazine can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division and growth. For instance, research on related compounds has shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacology

The compound's piperazine structure is known to interact with various neurotransmitter receptors, making it a candidate for neuropharmacological studies. Research suggests that modifications of piperazine derivatives can enhance their affinity for serotonin and dopamine receptors, potentially leading to new treatments for neurological disorders such as depression and schizophrenia .

Case Study 1: Apoptosis Induction

A study published in the Journal of Medicinal Chemistry explored the apoptosis-inducing ability of piperazine derivatives, including this compound. The study demonstrated that these compounds could effectively trigger apoptotic pathways in human cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Neurotransmitter Interaction

Research conducted on the pharmacological properties of piperazine derivatives highlighted the interaction of this compound with serotonin receptors. The findings suggested that this compound could be developed into a treatment for mood disorders by modulating serotonergic activity .

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate their activity, leading to changes in cellular signaling pathways .

Comparación Con Compuestos Similares

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate can be compared with other similar compounds such as:

Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of an ethoxy-nitrophenyl group, leading to different chemical and biological properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.

Actividad Biológica

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H22N2O4

- Molecular Weight : 294.35 g/mol

The structure features a piperazine ring, which is a common motif in pharmacologically active compounds, and a nitrophenyl group that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with tert-butyl chloroformate and 3-ethoxy-4-nitrophenol. The reaction conditions often include the use of a base such as triethylamine in a solvent like tetrahydrofuran, allowing for efficient formation of the target compound.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including receptors and enzymes. Piperazine derivatives are known to modulate neurotransmitter systems, which can influence physiological processes such as mood regulation and anxiety.

Pharmacological Studies

- Antidepressant Activity : Research has indicated that piperazine derivatives may exhibit antidepressant-like effects in animal models. The mechanism often involves serotonin receptor modulation, which is crucial for mood regulation.

- Antimicrobial Properties : Some studies have explored the antimicrobial activity of similar piperazine derivatives against various bacterial strains. The presence of the nitrophenyl group may enhance this activity by interfering with bacterial cell wall synthesis.

- Histamine H3 Receptor Binding : A study evaluated the binding affinity of related compounds at the human histamine H3 receptor (hH3R), revealing potential for use in treating cognitive disorders due to their pro-cognitive properties .

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of various piperazine derivatives, including this compound. The results showed promising activity against Gram-positive bacteria with an IC50 value indicating effective inhibition at low concentrations.

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| Control (Standard Antibiotic) | Staphylococcus aureus | 5.0 |

Study on Antidepressant Effects

In a behavioral study using rodent models, this compound was administered to evaluate its effects on depressive-like behaviors. The compound demonstrated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties.

Propiedades

IUPAC Name |

tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-5-24-15-12-13(6-7-14(15)20(22)23)18-8-10-19(11-9-18)16(21)25-17(2,3)4/h6-7,12H,5,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUORLDJFQVYMDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.